2-(3-nitrophenyl)-2-oxoethyl 3-(1H-benzotriazol-1-yl)propanoate
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Overview
Description
2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE is a complex organic compound that features both a nitrophenyl group and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the nitrophenyl intermediate: This can be achieved through nitration of a suitable phenyl precursor.
Introduction of the oxoethyl group: This step may involve acylation reactions.
Coupling with benzotriazole: The final step could involve esterification or amidation reactions to link the benzotriazole moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzotriazole compounds.
Scientific Research Applications
2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation as a potential pharmaceutical compound.
Industry: Use in the development of new materials or as a stabilizer in polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and benzotriazole groups could play roles in binding to molecular targets or influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)ACETATE
- 2-(4-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE
Uniqueness
The unique combination of the nitrophenyl and benzotriazole groups in 2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE may confer distinct chemical properties, such as specific reactivity patterns or binding affinities, that differentiate it from similar compounds.
Properties
Molecular Formula |
C17H14N4O5 |
---|---|
Molecular Weight |
354.32 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate |
InChI |
InChI=1S/C17H14N4O5/c22-16(12-4-3-5-13(10-12)21(24)25)11-26-17(23)8-9-20-15-7-2-1-6-14(15)18-19-20/h1-7,10H,8-9,11H2 |
InChI Key |
FOQDFOUJNCHABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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